molecular formula C9H11NO B8376703 N-(oxiran-2-ylmethyl)aniline

N-(oxiran-2-ylmethyl)aniline

Cat. No.: B8376703
M. Wt: 149.19 g/mol
InChI Key: VAUOPRZOGIRSMI-UHFFFAOYSA-N
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Description

N-(oxiran-2-ylmethyl)aniline (CAS No: 10525-86-7) is an organic compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol . This molecule features a hybrid structure combining an aniline group with an epoxide (oxirane) ring, making it a valuable building block in synthetic chemistry. The primary research value of this compound lies in its use as a key intermediate for the synthesis of new N-derivatives of aromatic amines that contain vicinal aminoalcohol moieties . The presence of both the aromatic amine and the highly reactive epoxide group allows researchers to pursue diverse synthetic pathways; the epoxide ring is particularly susceptible to nucleophilic ring-opening reactions, enabling the formation of more complex molecular architectures. Compounds with similar N-(oxiran-2-ylmethyl) scaffolds are of significant interest in the development of novel chemical entities for various advanced research applications . As a reactive chemical, appropriate safety protocols should be followed. This product is intended for research purposes and is strictly not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

N-(oxiran-2-ylmethyl)aniline

InChI

InChI=1S/C9H11NO/c1-2-4-8(5-3-1)10-6-9-7-11-9/h1-5,9-10H,6-7H2

InChI Key

VAUOPRZOGIRSMI-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CNC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following compounds share structural similarities with N-(oxiran-2-ylmethyl)aniline, differing in the number of epoxy groups, substituent positions, or functional groups:

N,N-Bis(oxiran-2-ylmethyl)aniline
  • Molecular formula : C₁₂H₁₆N₂O₂
  • Molecular weight : 232.27 g/mol
  • Key features : Contains two epoxy groups on the nitrogen atom.
  • Applications : Intermediate for epoxy resins with moderate crosslinking density.
  • Research findings : Provides lower thermal stability compared to tris-epoxy analogs but offers better processability due to reduced viscosity .
2-(Oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline (AEM1)
  • Molecular formula: C₁₅H₁₉NO₄
  • Molecular weight : 277.32 g/mol
  • Key features : Three epoxy groups (two on nitrogen, one on the ortho position via methoxy).
  • Applications : Corrosion inhibitor for carbon steel in HCl.
  • Research findings : Exhibits 94.3% inhibition efficiency in 1 M HCl, slightly lower than its thio-substituted analog (AEM2) due to differences in electron-donating capacity .
N,N-Bis(oxiran-2-ylmethyl)-2-((oxiran-2-ylmethyl)thio)aniline (AEM2)
  • Molecular formula: C₁₅H₁₉NO₃S
  • Molecular weight : 293.38 g/mol
  • Key features : Three epoxy groups (two on nitrogen, one thioether-linked epoxy).
  • Applications : Superior corrosion inhibitor with 95.4% efficiency in 1 M HCl.
  • Research findings : The sulfur atom enhances adsorption on metal surfaces via stronger coordination bonds, outperforming AEM1 .
2-Methyl-4-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline
  • Molecular formula: C₁₆H₂₁NO₄
  • Molecular weight : 291.34 g/mol
  • Key features : Methyl substituent on the aromatic ring modifies steric and electronic properties.
  • Applications : Specialty epoxy resin modifier.
  • Research findings : The methyl group increases hydrophobicity, improving resistance to moisture-induced degradation .

Comparative Analysis of Key Properties

Thermal and Mechanical Performance in Epoxy Resins
Compound Epoxy Groups Curing Temp (°C) Tensile Strength (MPa) Glass Transition Temp (°C)
This compound 3 110 85 ± 3 155 ± 2
N,N-Bis(oxiran-2-ylmethyl)aniline 2 130 72 ± 2 140 ± 3
AEM1 3 110 84 ± 4 153 ± 1

Key observations :

  • Tris-epoxy compounds (e.g., this compound) enable lower curing temperatures and higher crosslinking density, enhancing tensile strength and thermal stability .
  • Methyl-substituted analogs exhibit marginal improvements in hydrophobicity but comparable mechanical performance .
Corrosion Inhibition Efficiency
Compound Inhibition Efficiency (%) Adsorption Isotherm Dominant Inhibition Type
AEM1 94.3 Langmuir Mixed-type (anode bias)
AEM2 95.4 Langmuir Mixed-type (anode bias)

Key observations :

  • AEM2’s thioether group enhances electron donation and metal-surface bonding, increasing inhibition efficiency .
  • Both compounds follow Langmuir adsorption, indicating monolayer coverage on carbon steel .

Epoxy Resin Modification

This compound is a key component in polyhedral oligomeric silsesquioxane (POSS)-reinforced epoxy resins . When blended with POSS modifiers (e.g., OMPPS, OCOPS), it forms hybrid resins with:

  • Low viscosity (45–85 °C processing range).
  • High toughness (20–30% increase in fracture energy).
  • Retained thermal stability (Tg > 150°C) .

Corrosion Inhibition Mechanisms

  • DFT and MD simulations reveal that the epoxy and aromatic groups in this compound donate electrons to vacant d-orbitals of iron, forming protective films .
  • Steric effects : Methyl or thio substituents alter adsorption geometry, optimizing surface coverage .

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, epichlorohydrin (40 mmol) and aniline (44 mmol, 1.1 equiv) are stirred in ethanol at room temperature for 24 hours. The intermediate alcoholamine is purified via silica gel chromatography using a petroleum ether/ethyl acetate (PE/EA) gradient (50:1 to 10:1). Subsequent treatment with potassium hydroxide (2.0 equiv) in methyl tert-butyl ether (MTBE) induces cyclization, affording N-(oxiran-2-ylmethyl)aniline in 60–75% yield. Key variables include:

  • Solvent selection : Ethanol enhances aniline nucleophilicity, while MTBE facilitates phase separation during workup.

  • Base stoichiometry : Excess KOH ensures complete dehydrohalogenation.

  • Temperature : Prolonged stirring at room temperature minimizes side reactions like polymerization.

Catalytic Methods Using Potassium Iodide

A complementary approach employs potassium iodide (KI) as a phase-transfer catalyst in dimethylformamide (DMF). Adapted from ACS Organic Process Research & Development protocols, this method achieves 54–60% yields by accelerating the nucleophilic substitution step.

Mechanistic Insights

The reaction proceeds via an SN2S_N2 mechanism, where KI solubilizes the aniline-epichlorohydrin complex. DMF stabilizes the transition state, reducing activation energy. After 24 hours at 40°C, the crude product is extracted with diethyl ether and purified via silica gel chromatography.

Table 1: Comparative Analysis of Catalytic Methods

ParameterKI/DMF MethodKOH/MTBE Method
Yield54–60%60–75%
Reaction Time24 h24–48 h
Purification SolventDiethyl etherPE/EA
ScalabilityModerateHigh (>99% at 25 mmol)

Regioselective Synthesis and Byproduct Mitigation

Regioselectivity challenges arise from competing attacks at the epichlorohydrin’s primary vs. secondary carbon. Mesropyan et al. demonstrated that steric hindrance from N-alkyl substituents directs nucleophilic attack to the less hindered primary carbon, minimizing byproducts like 1-chloro-3-(N-phenylamino)propan-2-ol.

Analytical Characterization

  • 1H^1H NMR (CDCl3_3, 400 MHz): δ 7.36–7.21 (m, 5H, aromatic), 3.64–3.50 (AB quartet, 2H, –CH2_2–O–), 3.15–3.07 (m, 1H, epoxide CH), 2.81–2.68 (m, 2H, –N–CH2_2).

  • HRMS : [M + H]+^+ calcd for C9 _9H12 _12NO: 150.0919; found 150.0914.

Scalability and Industrial Applications

Gram-scale synthesis (25 mmol) using the KOH/MTBE method achieves >99% yield, highlighting industrial viability. The product serves as a precursor for oxazolidinones via CO2_2 fixation, enabling sustainable synthesis of antimicrobial agents.

Q & A

Q. What are the common synthetic routes for preparing N-(oxiran-2-ylmethyl)aniline in laboratory settings?

this compound can be synthesized via the alkylation of aniline with epichlorohydrin under acidic conditions. This method involves nucleophilic substitution, where the amine group of aniline reacts with the epoxide's electrophilic carbon. Key considerations include:

  • Catalyst selection : Strong acids like sulfuric acid or Lewis acids (e.g., AlCl₃) facilitate protonation of the epoxide, enhancing reactivity .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve reaction efficiency by stabilizing intermediates.
  • Temperature control : Reactions are typically conducted at 60–80°C to balance yield and side-product formation.
    Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

  • FT-IR : Identifies functional groups (e.g., N-H stretch at ~3400 cm⁻¹, C-O-C of the oxirane ring at ~1250 cm⁻¹) .
  • NMR spectroscopy :
    • ¹H NMR : Probes aromatic protons (δ 6.5–7.5 ppm) and oxirane methylene protons (δ 3.0–4.0 ppm).
    • ¹³C NMR : Confirms the oxirane ring (δ 45–55 ppm for C-O-C) and aromatic carbons .
  • Mass spectrometry (MS) : Determines molecular weight and fragmentation patterns .

Q. How does the electron-withdrawing oxirane group influence the reactivity of this compound?

The oxirane (epoxide) group is electron-withdrawing, reducing the electron density on the adjacent nitrogen. This:

  • Decreases nucleophilicity : Limits participation in nucleophilic substitution reactions unless activated.
  • Enhances electrophilicity : Facilitates ring-opening reactions with nucleophiles (e.g., amines, thiols) under acidic or basic conditions .

Advanced Research Questions

Q. How can electrochemical methods be applied to study the corrosion inhibition properties of this compound derivatives?

Electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are used to evaluate inhibition efficiency. For example:

  • PDP data classifies derivatives as mixed-type inhibitors with slight anodic dominance (e.g., 94–95% efficiency in 1 M HCl) .
  • EIS measures charge-transfer resistance (Rct) to quantify adsorption on metal surfaces.
    Table 1 : Corrosion inhibition efficiency of epoxy-aniline derivatives
DerivativeInhibition Efficiency (%)Adsorption Isotherm
AEM194.3Langmuir
AEM295.4Langmuir
Data adapted from corrosion studies in acidic media .

Q. What computational approaches model the interaction of this compound with metal surfaces?

  • Density Functional Theory (DFT) : Calculates electronic parameters (e.g., EHOMO, ELUMO) to predict adsorption affinity. Lower energy gaps (ΔE = ELUMO − EHOMO) correlate with higher inhibition efficiency .
  • Molecular Dynamics (MD) Simulations : Visualizes adsorption geometries and binding energies. For instance, simulations show strong π-orbital interactions between the aromatic ring and Fe surfaces .

Q. How can contradictions between experimental adsorption data and computational predictions be resolved?

  • Cross-validation : Test multiple adsorption isotherms (Langmuir, Freundlich) to identify the best-fit model.
  • Parameter adjustment : Refine computational inputs (e.g., solvation effects, surface roughness) to align with experimental conditions.
  • Synchrotron/XPS validation : Confirm surface bonding modes (e.g., physisorption vs. chemisorption) .

Q. What strategies optimize reaction conditions for synthesizing this compound derivatives with modified substituents?

  • Substituent effects : Electron-donating groups (e.g., -OCH₃) enhance electrophilic aromatic substitution, while electron-withdrawing groups (e.g., -NO₂) direct reactivity to specific ring positions.
  • Catalyst screening : High-throughput testing of acid/base catalysts (e.g., H₂SO₄, NaOH) identifies optimal conditions.
  • Flow chemistry : Continuous reactors improve heat/mass transfer for scalable synthesis .

Q. How do structural modifications on the aniline ring affect biological activity?

Table 2 : Impact of substituents on bioactivity

SubstituentHydrophobicityBiological Activity (IC₅₀, μM)
-CF₃ (Electron-withdrawing)High5.0 (Anticancer)
-OCH₃ (Electron-donating)Moderate10.0 (Antimicrobial)
Comparative data from structurally related anilines .

Substituents alter lipophilicity, bioavailability, and target binding. For example, trifluoromethyl groups enhance membrane permeability, while methoxy groups improve solubility .

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